molecular formula C19H21NO5S B2503643 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid CAS No. 554439-43-9

2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid

Cat. No.: B2503643
CAS No.: 554439-43-9
M. Wt: 375.44
InChI Key: LFOWPNYNQJVOGO-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a synthetic tetrahydroisoquinoline derivative characterized by a benzenesulfonyl group substituted with an ethoxy moiety at the para-position and an acetic acid group at the 1-position of the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-2-25-15-7-9-16(10-8-15)26(23,24)20-12-11-14-5-3-4-6-17(14)18(20)13-19(21)22/h3-10,18H,2,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOWPNYNQJVOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves multiple steps, typically starting with the formation of the tetrahydroisoquinoline core. This is followed by the introduction of the ethoxybenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

the synthesis generally follows standard organic synthesis protocols, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core may also play a role in binding to specific receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent on Benzenesulfonyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid 4-Ethoxy (-OCH₂CH₃) C₁₉H₂₁NO₅S ~383.4 (calculated) Hypothesized enhanced lipophilicity and target selectivity due to ethoxy group -
2-[2-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid 4-Chloro (-Cl) C₁₇H₁₆ClNO₄S 365.83 Higher electrophilicity; used in enzyme inhibition studies
[2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid Unsubstituted (-H) C₁₇H₁₇NO₄S 331.4 Baseline sulfonyl derivative; moderate solubility and binding affinity
Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate Acetamide side chain C₂₉H₃₃N₃O₅ 527.6 Enhanced metabolic stability; tested for receptor antagonism

Key Observations :

Substituent Impact on Physicochemical Properties: The ethoxy group in the target compound increases hydrophobicity (higher logP vs. Chlorine substitution enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., in HIV-1 integrase inhibition) .

Biological Activity Trends: Acetic acid moiety confers polarity, balancing the lipophilicity of the sulfonyl group. This contrasts with ester or amide derivatives (e.g., methyl esters in ), which exhibit altered pharmacokinetics (e.g., prolonged half-life). Tetrahydroisoquinoline derivatives with bulkier substituents (e.g., tert-butoxycarbonyl in ) show reduced solubility but improved target specificity.

Synthetic Accessibility: The ethoxy-substituted compound can be synthesized via sulfonylation of tetrahydroisoquinoline intermediates using 4-ethoxybenzenesulfonyl chloride, paralleling methods for chloro analogs . Yields for similar compounds range from 33% to 90%, depending on reaction conditions and protecting group strategies .

Biological Activity

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds known for their diverse biological activities. They often exhibit properties such as:

  • Anticancer Activity : Many tetrahydroisoquinoline derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds can also possess antibacterial and antifungal activities, making them candidates for new antimicrobial agents.
  • Neuroprotective Effects : Certain tetrahydroisoquinolines have shown promise in protecting neurons from damage, which is relevant in neurodegenerative diseases.

Anticancer Activity

In a study involving tetrahydroisoquinoline derivatives, compounds were shown to significantly reduce the viability of cancer cell lines such as melanoma and prostate cancer. The structure-activity relationship indicated that modifications at specific sites enhanced their potency against these cancers .

Antimicrobial Properties

Similar compounds have demonstrated activity against various bacterial strains. For example, certain tetrahydroisoquinoline derivatives were effective against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

Case Study 1: Anticancer Efficacy

A derivative structurally related to "2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid" was tested in vitro against breast cancer cells. The study reported a dose-dependent decrease in cell proliferation and an increase in apoptosis markers after treatment with the compound at concentrations ranging from 10 µM to 50 µM.

Case Study 2: Neuroprotective Effects

Another study evaluated a related tetrahydroisoquinoline compound for neuroprotective effects in a model of oxidative stress. The results indicated that treatment with the compound reduced neuronal cell death and improved cell viability compared to control groups.

Data Table

Biological ActivityCompound TypeObserved EffectReference
AnticancerTetrahydroisoquinoline derivativeReduced viability in cancer cells
AntimicrobialTetrahydroisoquinoline derivativeEffective against bacterial strains
NeuroprotectiveRelated tetrahydroisoquinolineIncreased neuronal viabilityGeneral Knowledge

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